Sodium tetrachloroaurate(III) hydrate

Vue d'ensemble

Description

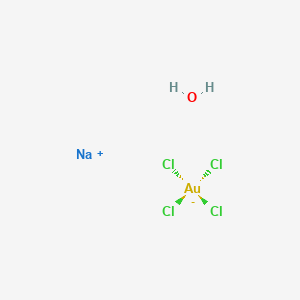

Sodium tetrachloroaurate(III) hydrate is an inorganic compound with the chemical formula NaAuCl₄·xH₂O. It is composed of sodium (Na⁺) and tetrachloroaurate (AuCl₄⁻) ions. This compound exists in both anhydrous and hydrated forms, with the hydrated form being more common. At room temperature, it appears as a golden-orange solid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The conventional method for preparing sodium tetrachloroaurate(III) hydrate involves the reaction of tetrachloroauric acid (H[AuCl₄]) with sodium chloride (NaCl) or sodium carbonate (Na₂CO₃). The mixture is stirred at 100°C, followed by evaporation, cooling, crystallization, and drying to obtain the orange crystals of sodium tetrachloroaurate .

Reactions:

- H[AuCl₄] + NaCl → Na[AuCl₄] + HCl

- 2 H[AuCl₄] + Na₂CO₃ → 2 Na[AuCl₄] + H₂O + CO₂

Industrial Production Methods: More efficient preparation methods have been discovered, such as the addition of gold with sodium oxy-halogen salts and hydrochloric acid .

Analyse Des Réactions Chimiques

Reduction with Sodium Borohydride

In a two-phase system (aqueous/toluene), [AuCl₄]⁻ transfers to toluene via tetraoctylammonium bromide and reduces with NaBH₄:

-

Applications : Catalysis, sensing, and drug delivery.

Thiourea Reduction

Thiourea reduces [AuCl₄]⁻ to gold(I)-thiourea complexes:

This reaction produces linear Au(I) complexes with potential antitumor activity .

Thermal Decomposition

Heating NaAuCl₄·nH₂O under controlled conditions leads to decomposition:

-

At 160–200°C :

-

In Air :

Rapid darkening occurs due to partial reduction and oxide formation.

Hydrolysis and Ligand Exchange

The [AuCl₄]⁻ anion is susceptible to hydrolysis and ligand substitution:

Hydrolysis in Basic Media

Au(OH)₃ precipitates as a brown solid, which can be redissolved in excess base to form [Au(OH)₄]⁻ .

Ligand Substitution with Thiols

Thiols (RSH) displace chloride ligands:

These thiolate complexes are pivotal in fabricating self-assembled monolayers (SAMs) on gold surfaces .

Comparative Reactivity with Other Gold Salts

| Property | NaAuCl₄·nH₂O | HAuCl₄ (Chloroauric Acid) |

|---|---|---|

| Solubility in Water | High | Very High |

| Thermal Stability | Decomposes >160°C | Decomposes >150°C |

| Redox Activity | Strong oxidizer | Strong oxidizer |

| Catalytic Utility | Heterocycle synthesis | Nanoparticle synthesis |

Applications De Recherche Scientifique

Catalysis

Sodium tetrachloroaurate(III) hydrate is widely used as a catalyst in organic transformations. It has demonstrated effectiveness in:

- Synthesis of Heterocycles: It facilitates the synthesis of 1,5-benzodiazepines and quinoxalines from o-phenylenediamine and ketones under mild conditions, achieving yields up to 95% .

- Nucleophilic Substitution Reactions: The compound acts as a Lewis acid, activating electrophiles for nucleophilic attacks .

Table 1: Catalytic Reactions Involving this compound

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Heterocycle Synthesis | o-Phenylenediamine + Ketones | 95 |

| Nucleophilic Substitution | Propargylic Alcohol Reactions | Varied |

| Oxidation of Sulfides | Sulfide to Sulfoxide | High |

Nanoparticle Synthesis

The compound serves as a precursor for the synthesis of gold nanoparticles (AuNPs), which are utilized in various applications such as:

- Biomedical Imaging: AuNPs enhance imaging contrast in medical diagnostics.

- Drug Delivery Systems: Their biocompatibility allows for targeted delivery of therapeutic agents .

Table 2: Properties of Gold Nanoparticles Derived from Sodium Tetrachloroaurate(III)

| Property | Description |

|---|---|

| Size Range | 1 nm - 100 nm |

| Surface Charge | Tunable via surface modifications |

| Stability | High stability in biological environments |

Biological Applications

Research indicates potential medicinal uses for this compound:

- Anticancer Properties: Studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms .

- Protein Interaction Studies: The compound can bind to biomolecules, influencing their structure and function, making it useful for biochemical research .

Case Studies

- Gold-Catalyzed Organic Transformations

-

Development of Gold Nanoparticles for Drug Delivery

- Researchers synthesized gold nanoparticles using this compound, which were subsequently functionalized with targeting ligands for enhanced drug delivery efficacy in cancer therapy .

Mécanisme D'action

The mechanism by which sodium tetrachloroaurate(III) hydrate exerts its effects involves the interaction of the AuCl₄⁻ ion with various molecular targets. In catalytic reactions, it facilitates the formation of intermediates that lower the activation energy of the reaction. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

- Gold(III) chloride (AuCl₃)

- Potassium tetrachloroaurate(III) (KAuCl₄)

- Chloroauric acid (HAuCl₄)

Comparison: Sodium tetrachloroaurate(III) hydrate is unique due to its high solubility in water and alcohol, making it suitable for various aqueous and organic reactions. Compared to gold(III) chloride, it is less expensive and more stable in its hydrated form .

Activité Biologique

Sodium tetrachloroaurate(III) hydrate (NaAuCl₄·2H₂O) is an inorganic compound that has garnered attention for its biological activities, particularly in medicinal chemistry and nanotechnology. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and interactions with biological systems.

- Molecular Formula : NaAuCl₄·2H₂O

- Molecular Weight : Approximately 361.76 g/mol

- Appearance : Yellow to orange crystalline powder

- Solubility : Soluble in water, alcohol, and ether

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties :

-

Drug Delivery Systems :

- Its biocompatibility allows it to act as a vehicle for drug delivery, facilitating the transport of therapeutic agents to target sites within the body.

-

Interactions with Biomolecules :

- This compound can bind to proteins and nucleic acids, influencing their structure and function. This characteristic is valuable for studying biochemical pathways and mechanisms.

Anticancer Activity

A notable study explored the effects of this compound on various cancer cell lines. The results indicated a concentration-dependent decrease in cell viability, supporting its potential as an anticancer agent. For instance, treatment with sodium tetrachloroaurate(III) at concentrations ranging from 10 µM to 100 µM resulted in significant cytotoxic effects on breast cancer cells (MCF-7), with an IC₅₀ value determined at approximately 50 µM .

Drug Delivery Applications

In another research study, sodium tetrachloroaurate(III) was utilized to create gold nanoparticles (AuNPs) that were functionalized with therapeutic agents. These AuNPs demonstrated enhanced cellular uptake and targeted delivery capabilities, making them promising candidates for future drug delivery systems .

Comparative Analysis with Other Gold Compounds

The following table summarizes key features of this compound compared to other gold compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium chloroaurate(I) | NaAuCl | Contains gold in +1 oxidation state; less stable |

| Gold(III) chloride | AuCl₃ | Anhydrous form; more reactive than sodium salt |

| Potassium tetrachloroaurate(III) | KAuCl₄ | Similar structure; potassium instead of sodium |

| Gold(I) thiolate complexes | R-S-Au(I) | Formed by reaction with thiols; different reactivity |

This compound's stability and solubility make it particularly useful for applications requiring high purity and controlled reactivity. Its ability to form stable complexes with various ligands further enhances its versatility compared to similar compounds.

Propriétés

IUPAC Name |

sodium;tetrachlorogold(1-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMCVHXKFJBNKC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].Cl[Au-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H2NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593503 | |

| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29156-65-8 | |

| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrachloroaurate(III) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.